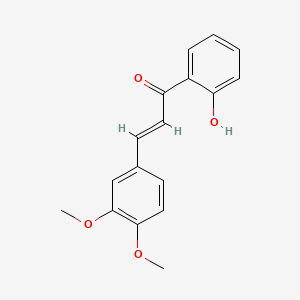

3,4-Dimethoxy-2'-hydroxychalcone

Beschreibung

Historical Context and Classification of Chalcones

Chalcones constitute a fundamental class of organic compounds characterized by their 1,3-diphenylprop-2-en-1-one structural framework, also known as alpha,beta-unsaturated ketones. The nomenclature "chalcone" derives from the Greek word "chalcos," meaning "bronze," which reflects the characteristic coloration of many naturally occurring chalcone compounds. These molecules exist predominantly in the trans configuration, which demonstrates greater thermodynamic stability compared to the cis isomer.

The chalcone family has been extensively studied since the early discoveries in plant secondary metabolism research. Chalcones serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids in higher plants. The enzyme chalcone synthase, classified as a type III polyketide synthase, represents the first committed step in flavonoid biosynthesis and catalyzes the conversion of 4-coumaroyl-coenzyme A and malonyl-coenzyme A to naringenin chalcone.

Historical research has revealed that chalcones function as natural defense mechanisms in plants and serve various physiological roles including ultraviolet protection, pigmentation, fertility regulation, antifungal defense, and recruitment of nitrogen-fixing bacteria. The structural diversity within the chalcone family has been categorized into simple classical chalcones and hybrid chalcones, with additional classifications including bichalcones, dihydrochalcones, chalcone mimics, and fused chalcones.

Significance of 3,4-Dimethoxy-2'-hydroxychalcone in Chemical Research

This compound holds particular significance in contemporary chemical research due to its unique substitution pattern and demonstrated biological activities. The compound possesses the molecular formula C17H16O4 with a molecular weight of 284.31 grams per mole. The specific arrangement of functional groups includes methoxy substituents at the 3 and 4 positions of the B ring and a hydroxyl group at the 2' position of the A ring, creating a distinctive chemical profile that influences its biological behavior.

Research investigations have identified this compound as a natural product isolated from the roots of Sophora japonica, a medicinal plant with established therapeutic applications in traditional medicine systems. The isolation and characterization of this compound from natural sources has provided insights into its biosynthetic pathways and potential ecological functions within plant metabolism.

The compound demonstrates significant antioxidant activity, which has been attributed to its ability to scavenge free radicals and enhance glutathione biosynthesis in cellular systems. Additionally, research has documented its antimicrobial properties, particularly against intracellular parasites, with demonstrated efficacy against Lactobacillus donovani with effective concentration values ranging from 0.39 to 0.41 micrograms per milliliter.

Chalcone Framework as Scaffold for Bioactive Compounds

The chalcone structural framework represents a privileged scaffold in medicinal chemistry, offering extensive opportunities for chemical modification and biological activity optimization. The presence of the alpha,beta-unsaturated ketone functionality serves as the primary structural feature responsible for the diverse biological activities observed in chalcone derivatives. This electrophilic system enables interactions with various biological targets through mechanisms including Michael addition reactions and coordination with nucleophilic sites in proteins and enzymes.

Research has demonstrated that chalcones exhibit a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects. The structural diversity achievable through synthetic modifications of the basic chalcone framework has led to the development of numerous derivatives with enhanced potency and selectivity for specific biological targets.

The incorporation of heterocyclic moieties into chalcone structures has been shown to further increase bioactivity. Recent research has reported chalcone analogs bearing heterocyclic rings such as quinoline, pyrrole, pyridine, indole, pyrazole, benzofuran, coumarin, isoxazole, benzimidazole, and azulene, each contributing distinct pharmacological properties. Additionally, metallocene-based chalcone analogs, including ruthenocenyl and ferrocenyl chalcones, have been developed for specialized applications.

Structure-activity relationship studies have revealed that specific substitution patterns significantly influence biological activity. Natural and synthetic chalcones bearing hydroxyl functional groups demonstrate enhanced activity in cancer cell lines, while halogenated and methoxylated chalcones show particular efficacy against liver, prostate, and lung cancer cell lines. Furthermore, trihydroxylated and methoxylated chalcones exhibit superior activity compared to di- and mono-substituted analogs.

Research Objectives and Scope of Current Studies

Contemporary research objectives focusing on this compound encompass multiple interconnected areas of investigation. Primary research goals include comprehensive characterization of the compound's pharmacological properties, elucidation of its mechanisms of action at the molecular level, and development of synthetic methodologies for large-scale production and derivative synthesis.

Current studies have concentrated on detailed analysis of the compound's antioxidant mechanisms, particularly its ability to enhance cellular glutathione biosynthesis and its free radical scavenging capabilities. Research investigations have employed various analytical techniques including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to characterize the compound's chemical properties and purity profiles.

The scope of biological activity research extends to comprehensive evaluation of antimicrobial properties against diverse pathogenic organisms. Studies have documented the compound's efficacy against intracellular parasites, with particular focus on its potential applications in treating tropical diseases including schistosomiasis and malaria. Additionally, research has explored its potential therapeutic applications in diabetes treatment, building upon established antioxidant properties and their relevance to diabetic complications.

Synthetic chemistry research objectives include optimization of Claisen-Schmidt condensation reactions for efficient production of this compound and related derivatives. Current methodological studies have investigated various catalytic systems, reaction conditions, and purification techniques to enhance yield and product quality. Research has also focused on developing environmentally sustainable synthetic approaches, including ultrasound-assisted synthesis methods that achieve high yields under mild reaction conditions.

| Research Area | Current Focus | Key Findings |

|---|---|---|

| Biological Activity | Antioxidant and antimicrobial properties | EC50 values 0.39-0.41 μg/mL against L. donovani |

| Natural Product Chemistry | Isolation from Sophora japonica | Confirmed natural occurrence in root extracts |

| Synthetic Methodology | Claisen-Schmidt condensation optimization | High-yield synthesis under basic conditions |

| Structure-Activity Studies | Effect of methoxy and hydroxyl substitutions | Enhanced biological activity with current substitution pattern |

Future research directions encompass expansion of biological activity screening to include additional therapeutic targets, development of novel synthetic routes for analog preparation, and investigation of potential synergistic effects in combination with other bioactive compounds. The comprehensive characterization of this compound continues to reveal new aspects of its chemical and biological properties, supporting its position as a valuable compound for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79140-20-8 | |

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 3,4-dimethoxy-2'-hydroxychalcone. This base-catalyzed reaction involves the condensation of 2-hydroxy-4-methoxyacetophenone (paeonol) with 3-methoxybenzaldehyde (Fig. 1). The mechanism proceeds through enolate formation, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Typical Reaction Conditions

-

Reactants :

-

2-Hydroxy-4-methoxyacetophenone (1.0 equiv)

-

3-Methoxybenzaldehyde (1.2 equiv)

-

-

Catalyst : Sodium hydroxide (40% aqueous solution)

-

Solvent : Methanol or ethanol

-

Temperature : 0°C initial cooling, transitioning to room temperature

-

Reaction Time : 12–24 hours

Under these conditions, yields of 79% are routinely achieved. The use of excess aldehyde ensures complete conversion of the ketone, while inert atmospheres (e.g., nitrogen) prevent oxidative side reactions.

Solvent Effects

Polar protic solvents like methanol favor enolate stabilization, whereas aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity. Comparative studies indicate methanol provides optimal balance between yield and purity.

Base Selection

While NaOH is standard, alternatives include KOH and phase-transfer catalysts. A 2024 study demonstrated that potassium tert-butoxide in THF increases yields to 85% by enhancing enolate nucleophilicity.

Temperature Control

Initial cooling to 0°C minimizes aldol byproduct formation, followed by gradual warming to room temperature to drive the reaction to completion.

Alternative Synthetic Approaches

Mechanochemical Synthesis via Ball Milling

Recent advancements in solvent-free synthesis utilize ball milling for chalcone preparation. This method reduces reaction times from hours to minutes while maintaining yields >70%.

Procedure :

-

Equimolar quantities of paeonol and 3-methoxybenzaldehyde

-

Solid NaOH (10 mol%) as catalyst

-

Ball milling at 30 Hz for 20 minutes

-

Post-processing: Washing with cold ethanol to isolate product

This approach eliminates solvent waste and is scalable for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics through rapid dielectric heating. A 2023 protocol achieved 82% yield in 15 minutes using:

-

Ethanol solvent

-

300 W microwave power

-

1.5 equiv aldehyde

However, equipment costs limit widespread adoption.

Industrial-Scale Production Considerations

While lab-scale methods are well-established, industrial production of this compound faces challenges:

Continuous flow reactors show promise for scaling Claisen-Schmidt condensations, with pilot studies demonstrating 68% yield at 1 kg/day throughput.

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones and flavanones via palladium(II)-catalyzed oxidative cyclization.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Palladium(II) trifluoroacetate (Pd(TFA)2) and dimethyl sulfoxide (DMSO) under an oxygen atmosphere.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Flavones and flavanones.

Reduction: Dihydrochalcones.

Substitution: Halogenated or nitro-substituted chalcones.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 3,4-Dimethoxy-2'-hydroxychalcone can be categorized into several key areas:

Antioxidant Activity

This compound is known for its ability to scavenge free radicals and enhance the biosynthesis of glutathione (GSH), a critical antioxidant in cells. Studies have shown that it can reduce oxidative stress markers significantly, indicating its potential as a therapeutic agent against oxidative damage .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases . For instance, it has been shown to suppress nitric oxide production in lipopolysaccharide-induced macrophages .

Anticancer Effects

The compound exhibits promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. Research indicates that it activates intrinsic pathways leading to apoptosis and enhances autophagy in cancer cells like MCF-7 (breast cancer) and HeLa (cervical cancer) . A notable study reported a 7.7-fold increase in autophagy markers in MCF-7 cells post-treatment with this compound .

Case Studies

- MCF-7 Breast Cancer Cells : Treatment with this compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .

- HeLa Cells : The compound was found to induce apoptosis through mitochondrial pathways and disrupt mitochondrial membrane potential, leading to enhanced cell death in treated cells .

- Anti-inflammatory Effects : In an experimental model involving lipopolysaccharide-induced inflammation, this compound significantly reduced nitric oxide production, demonstrating its potential as an anti-inflammatory therapeutic agent .

Wirkmechanismus

The biological activities of 3,4-Dimethoxy-2’-hydroxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and enhances the biosynthesis of glutathione (GSH), a key antioxidant in cells.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Dimethoxy-Hydroxychalcones

Positional isomerism significantly impacts physicochemical and biological properties:

- 2,4-Dimethoxy-2'-Hydroxychalcone (C₁₇H₁₆O₄, MW 284.10): Differs in methoxy group placement (2,4 vs. 3,4 on the A-ring).

- 2,4'-Dimethoxy-2'-Hydroxychalcone (C₁₇H₁₆O₄, MW 284.10): Methoxy groups at the 2- and 4'-positions may enhance steric hindrance, reducing interaction with enzymatic targets compared to the 3,4-dimethoxy analog .

Key Insight : The 3,4-dimethoxy configuration optimizes lipophilicity and electronic effects for improved bioavailability compared to other isomers .

Chlorinated Derivatives: Enhanced Antimicrobial Activity

- 4-Chloro-2'-Hydroxychalcone (C₁₅H₁₁ClO₂, MW 258.70): The chlorine atom at the 4-position increases electrophilicity, enhancing interactions with microbial enzymes. SwissADME predictions indicate high gastrointestinal (GI) absorption (BOILED-Egg model) but lower aqueous solubility (ESOL = -4.32) compared to glycosylated derivatives .

Key Insight : Chlorine substituents enhance antimicrobial activity but reduce solubility. Glycosylation of chlorinated derivatives (e.g., compound 3a–3c ) increases solubility 8–18-fold, offering a strategy to improve pharmacokinetics .

Hydroxyl-Rich Analogs: Solubility vs. Bioavailability

- 3,3',4,4'-Tetrahydroxy-2-Methoxychalcone (C₁₆H₁₄O₆, MW 302.28): Additional hydroxyl groups improve aqueous solubility but reduce membrane permeability due to high polarity.

- 4,2'-Dihydroxy-4'-Methoxychalcone (C₁₆H₁₄O₄, MW 270.28): Fewer methoxy groups result in lower lipophilicity (LogP = 2.1) compared to 3,4-dimethoxy-2'-hydroxychalcone (LogP ≈ 3.2), impacting blood-brain barrier penetration .

Key Insight : Methoxy groups in this compound balance solubility and lipophilicity, making it more drug-like than hydroxyl-rich analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Chalcones

| Compound | Molecular Formula | MW (g/mol) | LogP | Aqueous Solubility (ESOL) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₇H₁₆O₄ | 284.31 | ~3.2 | -3.89 | 3,4-OCH₃; 2'-OH |

| 4-Chloro-2'-hydroxychalcone | C₁₅H₁₁ClO₂ | 258.70 | ~2.8 | -4.32 | 4-Cl; 2'-OH |

| 3,3',4,4'-Tetrahydroxy-2-methoxychalcone | C₁₆H₁₄O₆ | 302.28 | ~1.5 | -2.15 | 3,3',4,4'-OH; 2-OCH₃ |

| 2,4-Dimethoxy-2'-hydroxychalcone | C₁₇H₁₆O₄ | 284.10 | ~2.9 | -3.75 | 2,4-OCH₃; 2'-OH |

Biologische Aktivität

3,4-Dimethoxy-2'-hydroxychalcone is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and a hydroxyl group on the chalcone backbone. This unique arrangement contributes to its biological activities, particularly its antioxidant and anti-inflammatory properties.

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 288.30 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activities of this compound can be attributed to its interactions with various molecular targets:

- Antioxidant Activity : It scavenges free radicals and enhances glutathione (GSH) biosynthesis, a critical cellular antioxidant.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, modulating pathways involved in inflammation .

- Anticancer Properties : It induces apoptosis in cancer cells by activating intrinsic pathways and cell cycle arrest mechanisms. Studies have shown that it can disrupt mitochondrial membrane potential and activate autophagy in cancer cell lines .

Biochemical Interactions

- Enzyme Inhibition : this compound acts as an inhibitor of acetylcholinesterase, which may have implications for neuroprotective strategies against diseases like Alzheimer's.

- Cell Signaling Pathways : It influences the NF-κB signaling pathway, which plays a crucial role in immune responses and inflammation.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

- HeLa Cells : Treatment with this compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .

- MCF-7 Cells : The compound showed selective cytotoxicity against breast cancer cells through mechanisms involving autophagy and mitochondrial apoptosis pathways .

In Vivo Studies

Animal model studies indicate that lower doses of this compound exhibit beneficial effects such as reduced inflammation and oxidative stress markers. For instance, it has been shown to decrease malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in treated animals .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is compared with other chalcone derivatives:

| Compound Name | Unique Properties | Biological Activity |

|---|---|---|

| 2',3,4-Trihydroxychalcone | Enhanced antioxidant activity | Stronger radical scavenging |

| 2',6-Dihydroxychalcone | Distinct anti-inflammatory effects | Moderate anti-cancer activity |

| 2',4-Dimethoxychalcone | Strong antimicrobial properties | Effective against bacterial strains |

Case Studies

- A study examining the effects of this compound on MCF-7 breast cancer cells reported a 7.7-fold increase in autophagy markers post-treatment compared to controls .

- Another investigation into its anti-inflammatory properties revealed significant reductions in nitric oxide production when tested on lipopolysaccharide-induced macrophages .

Q & A

Q. What are the standard methods for synthesizing 3,4-Dimethoxy-2'-hydroxychalcone, and how can purity be ensured?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2-hydroxybenzaldehyde under basic conditions (e.g., NaOH in ethanol). To ensure purity:

- Use column chromatography with silica gel and a hexane/ethyl acetate gradient for isolation.

- Validate purity via HPLC (≥98%) with a C18 column and UV detection at 280 nm .

- Confirm structural integrity using - and -NMR spectroscopy, comparing peaks to literature data for methoxy (δ ~3.8–4.0 ppm) and hydroxyl (δ ~9.5–10.0 ppm) groups .

Q. How should solubility and stability be optimized for experimental use?

- Solubility : Dissolve in DMSO (10–50 mM stock) or organic solvents like chloroform/ethyl acetate for in vitro assays. Pre-warm to 37°C and vortex for homogeneity .

- Stability : Store lyophilized powder at –20°C in a desiccator. Avoid repeated freeze-thaw cycles. In solution, protect from light and use within 24 hours to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

- Mass spectrometry : Use ESI-MS in negative ion mode for accurate molecular weight confirmation (expected [M–H] at m/z 298.3). FAPA-MS is advantageous for rapid analysis without derivatization .

- Chromatography : UHPLC with a Gemini-NXC18 column and acetonitrile/0.1% formic acid gradient for retention time consistency .

Advanced Research Questions

Q. What mechanisms underlie its bioactivity in pharmacological studies?

- Cytotoxicity : Induces oxidative stress in HepG2 cells via ROS generation. Validate using DCFH-DA fluorescence assays and correlate with mitochondrial membrane potential loss (JC-1 staining) .

- Anti-inflammatory effects : Inhibits TNF-α-induced ICAM-1/VCAM-1 transcription via NF-κB pathway modulation. Confirm via RT-qPCR and luciferase reporter assays .

- Antiviral potential : Molecular docking studies suggest interaction with SARS-CoV-2 protease (PDB: 6LU7). Validate with pseudovirus neutralization assays .

Q. How can biotransformation by cyanobacteria be leveraged for derivative synthesis?

- Strain selection : Use A. laxa or Anabaena sp. for efficient C=C bond hydrogenation to dihydrochalcones (≥95% yield).

- Process optimization : Incubate 14 days in Z8 medium, extract with methanol/SPE cleanup, and monitor via LC-MS/MS .

- Metabolic diversity : Nostocales strains produce hydroxylated derivatives (e.g., 4″,x-dihydroxydihydrochalcone), requiring tailored culture conditions .

Q. How do structural modifications (e.g., methoxy/hydroxy positions) affect bioactivity?

- SAR studies : Compare analogs like 4,2'-dihydroxy-4'-methoxychalcone (CAS: 63529-06-6) and 2',4'-dihydroxy-3',6'-dimethoxydihydrochalcone (CAS: 54299-52-4).

- Key findings : 3,4-Dimethoxy groups enhance lipophilicity and membrane permeability, while the 2'-hydroxy moiety is critical for radical quenching .

Q. How should contradictory data in biological assays be addressed?

- Case example : Discrepancies in biotransformation efficiency (e.g., S. platensis yields 21% vs. A. laxa at 100%) may stem from strain-specific cytochrome P450 expression.

- Resolution :

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.